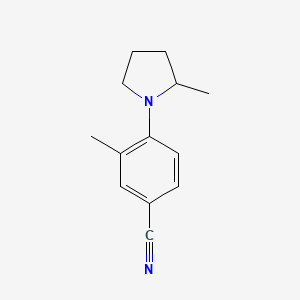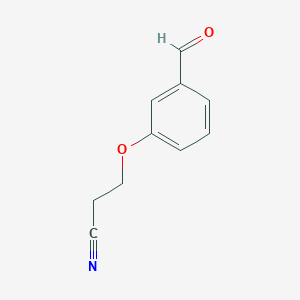
(E)-(cyclopropylmethylidene)(methyl)oxidoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(cyclopropylmethylidene)(methyl)oxidoazanium is a chemical compound with the molecular formula C5H9NO and a molecular weight of 99.13 g/mol It is known for its unique structure, which includes a cyclopropyl group and an oxidoazanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(cyclopropylmethylidene)(methyl)oxidoazanium typically involves the reaction of cyclopropylmethylidene with methylamine under controlled conditions. The reaction is carried out in the presence of an oxidizing agent to form the oxidoazanium group. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-(cyclopropylmethylidene)(methyl)oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxidoazanium group to other functional groups.
Substitution: The cyclopropyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethylidene derivatives with different functional groups, while substitution reactions can introduce a variety of substituents to the cyclopropyl ring .
Scientific Research Applications
(E)-(cyclopropylmethylidene)(methyl)oxidoazanium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-(cyclopropylmethylidene)(methyl)oxidoazanium involves its interaction with specific molecular targets. The oxidoazanium group can participate in redox reactions, influencing cellular pathways and biochemical processes. The cyclopropyl group may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methanamine, N-(cyclopropylmethylene)-, N-oxide: Shares a similar structure but differs in the arrangement of functional groups.
Cyclopropylmethylidene derivatives: Compounds with variations in the substituents on the cyclopropyl ring.
Uniqueness
(E)-(cyclopropylmethylidene)(methyl)oxidoazanium stands out due to its unique combination of a cyclopropyl group and an oxidoazanium moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
65194-05-0 |
|---|---|
Molecular Formula |
C5H9NO |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
1-cyclopropyl-N-methylmethanimine oxide |
InChI |
InChI=1S/C5H9NO/c1-6(7)4-5-2-3-5/h4-5H,2-3H2,1H3/b6-4+ |
InChI Key |
YWDOJNANUJWVCW-GQCTYLIASA-N |
Isomeric SMILES |
C/[N+](=C\C1CC1)/[O-] |
Canonical SMILES |
C[N+](=CC1CC1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2S)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine](/img/structure/B13082768.png)


![3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole](/img/structure/B13082781.png)

amine](/img/structure/B13082792.png)
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B13082805.png)

![tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13082818.png)
![2-[(Methylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B13082826.png)
![N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B13082827.png)

![8-Methyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13082837.png)

